molecular formula C17H18N2O2S B2419844 N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 681161-91-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2419844
CAS No.: 681161-91-1
M. Wt: 314.4
InChI Key: LRFVZZXDBFXVQG-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of heterocyclic compounds. It features a chromeno-thiazole moiety fused with a cyclohexanecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate precursors to form the chromeno-thiazole core.

    Attachment of the Cyclohexanecarboxamide Group: The chromeno-thiazole intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a similar chromeno-thiazole core but differ in their functional groups and biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of a chromeno-thiazole core with a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-16(11-6-2-1-3-7-11)19-17-18-15-12-8-4-5-9-13(12)21-10-14(15)22-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFVZZXDBFXVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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